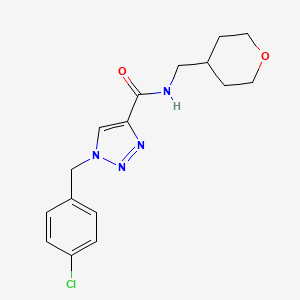
5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound used in scientific research. It is a triazole derivative that has shown potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the inhibition of cancer cell growth. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to the improvement of cognitive function in Alzheimer's disease. Furthermore, it inhibits the activation of NF-κB, a signaling pathway involved in inflammation, leading to the reduction of inflammatory cytokine production.
Biochemical and Physiological Effects:
5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also reduces oxidative stress and inflammation in Alzheimer's disease by increasing the activity of antioxidant enzymes such as superoxide dismutase and reducing the production of inflammatory cytokines such as TNF-α and IL-1β. Furthermore, it improves cognitive function in Alzheimer's disease by increasing the levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has shown promising results in preclinical studies and has the potential to be developed into a drug. However, one of the limitations is the lack of clinical studies on its safety and efficacy in humans. Further studies are needed to determine its pharmacokinetics, toxicity, and therapeutic potential in humans.
Orientations Futures
There are several future directions for the research on 5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One of the directions is the development of more potent derivatives with improved pharmacokinetics and therapeutic potential. Another direction is the investigation of its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Furthermore, the mechanism of action of 5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid needs to be further elucidated to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl 4,4,4-trifluoroacetoacetate to obtain 5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. The ethyl ester is then hydrolyzed with sodium hydroxide to obtain the final product, 5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Applications De Recherche Scientifique
5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. It has shown promising results as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects in Alzheimer's disease by reducing oxidative stress and inflammation. In addition, it has shown anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
5-cyclopropyl-1-(2,5-dimethylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8-3-4-9(2)11(7-8)17-13(10-5-6-10)12(14(18)19)15-16-17/h3-4,7,10H,5-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHMLLFSGMITSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-bis(3-oxobutyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6011396.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6011407.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-4-vinylbenzamide](/img/structure/B6011411.png)
![6-bromo-2-(4-ethoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6011417.png)
![2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6011423.png)
![1-(3-methoxybenzyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011429.png)
![N-[3-(butyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B6011437.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6011438.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6011443.png)

![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6011463.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B6011474.png)

![N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6011503.png)